2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
2-Ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole-derived compound with a substituted amine group and a hydrochloride counterion. Structurally, it features a pyrazole core substituted with ethyl and methyl groups at positions 2 and 5, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for pesticidal or agrochemical applications .
Its design suggests optimization for bioactivity against phytopathogenic pests, likely targeting enzyme systems or receptors in fungal or insect physiology.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-11(7-9(2)13-16)12-8-10-5-6-15(3)14-10;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
DBNSMJFBOQLCIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include the use of a nitrogen atmosphere and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride with structurally or functionally related compounds from patent literature, focusing on substituents, functional groups, and pesticidal activity:
Key Structural and Functional Differences:
Core Heterocycle: The target compound uses a pyrazole core, whereas analogs (e.g., I-8, I-9) feature tetrazol-5-one rings.
Substituent Effects :
- Halogenation : Chloro or difluoromethoxy groups (e.g., 1-1, I-9) increase lipophilicity and membrane penetration, critical for systemic fungicides. The target compound lacks halogens, which may limit its bioavailability but reduce environmental persistence.
- Salt Form : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral tetrazolones, favoring foliar or seed treatment applications.
Biological Activity :
- Tetrazol-5-one derivatives (e.g., I-8, I-10) are validated in mixtures with strobilurins or SDHIs (succinate dehydrogenase inhibitors), suggesting broad-spectrum activity. The target compound’s pyrazole-amine structure may target different pathways, such as kinase inhibition or chitin synthesis disruption.
- The 1-methylpyrazol-3-yl group, common to both the target compound and I-8/I-9, is associated with resistance to oxidative degradation in plant tissues .
Research Findings and Implications
- Patent Trends : The compound’s structural analogs are frequently incorporated into pesticidal mixtures to mitigate resistance and enhance efficacy. For example, I-8 is combined with azoles for synergistic activity against Zymoseptoria tritici in wheat .
- Gaps in Data : Empirical studies on the target compound’s exact mode of action, toxicity profile, and field performance are absent in open literature. Further research is needed to validate its pesticidal spectrum and compatibility with commercial formulations.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1: Alkylation of 1-methylpyrazole-3-methanol with a halogenated pyrazole precursor under reflux conditions (e.g., using acetonitrile as solvent, 70–80°C, 12–24 hours) to form the methylene-bridged intermediate .
- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous diethyl ether, monitored by pH titration to ensure stoichiometric equivalence .
Key Factors: - Temperature Control: Excessive heat (>90°C) may degrade the pyrazole ring, reducing yield by ~20% .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Catalysts: Piperidine (0.1–0.5 mol%) accelerates condensation but risks side reactions with primary amines; iterative TLC monitoring (Rf = 0.3–0.5) is recommended .
Advanced Question: How can computational methods predict the reactivity of this compound in enzyme inhibition studies, and what contradictions exist between in silico and experimental data?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Pyrazole nitrogen atoms and the ethyl group show strong hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), but steric clashes with hydrophobic pockets may reduce predicted affinity .
- Contradictions:
- In Silico vs. Experimental IC50: Computational models often underestimate IC50 values by 10–50% due to solvation effects and conformational flexibility of the pyrazole ring .
- Mitigation: Hybrid QM/MM simulations (e.g., Gaussian09/AMBER) improve accuracy by incorporating dynamic side-chain movements .
Validation: Cross-validate with SPR (Surface Plasmon Resonance) to quantify binding kinetics (ka/kd) and adjust force field parameters .
Basic Question: What spectroscopic techniques are critical for characterizing the hydrochloride salt form, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR:
- Pyrazole protons appear as singlets (δ 7.2–7.5 ppm for aromatic H) and triplets (δ 1.2–1.5 ppm for ethyl CH3). The hydrochloride salt shifts NH protons downfield (δ 10–12 ppm) due to deshielding .
- 13C signals for quaternary carbons (pyrazole C3) resonate at δ 145–150 ppm .
- FT-IR:
- XRPD: Differentiate crystalline salt forms (e.g., hydrate vs. anhydrous) using characteristic 2θ peaks at 15.5° and 24.3° .
Advanced Question: How does structural modification of the pyrazole core influence biological activity, and what design principles resolve conflicting SAR data?
Methodological Answer:
- SAR Analysis:
- Ethyl vs. Methyl Substitution: Ethyl at C2 increases lipophilicity (logP +0.3) but reduces aqueous solubility by ~40%, complicating in vivo bioavailability .
- Methylpyrazole Moiety: The 1-methyl group on the pyrazole ring enhances metabolic stability (CYP3A4 t1/2 > 2 hours) but may sterically hinder target engagement .
- Resolving Contradictions:
Advanced Question: What statistical approaches optimize reaction conditions when scaling synthesis from milligram to gram quantities?
Methodological Answer:
- DoE (Design of Experiments): Apply Box-Behnken or Central Composite Design to evaluate factors:
- Case Study: For the alkylation step, optimal conditions (X1 = 75°C, X2 = 3:1 DMF/toluene, X3 = 0.3 mol%) increased yield from 62% to 88% with 3.2% impurities .
- Risk Mitigation: Use PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progression and adjust parameters in real time .
Basic Question: How is the hydrochloride salt’s stability assessed under varying storage conditions, and what degradation products form?
Methodological Answer:
- Forced Degradation Studies:
- Thermal Stress (40–60°C, 75% RH): HPLC-UV (λ = 254 nm) detects pyrazole ring oxidation products (retention time shift from 8.2 to 6.5 min) .
- Photolytic Stress (ICH Q1B): UVA/UVB exposure for 48 hours generates N-oxide derivatives (m/z +16 in HRMS) .
- Stabilization Strategies:
- Lyophilization with mannitol (1:1 w/w) reduces hygroscopicity and extends shelf life to >12 months at 25°C .
Advanced Question: What mechanistic insights explain contradictory results in this compound’s anti-inflammatory vs. cytotoxic activity?
Methodological Answer:
- Target Profiling:
- COX-2 Inhibition (Anti-inflammatory): IC50 = 1.2 µM (SD ± 0.3) in LPS-induced RAW264.7 macrophages .
- Off-Target Cytotoxicity (MTT Assay): CC50 = 25 µM in HEK293 cells, linked to mitochondrial membrane depolarization (JC-1 assay ΔΨm loss ≥60%) .
- Resolution:
- Selectivity Optimization: Introduce sulfonamide groups at C5 to enhance COX-2 specificity (Selectivity Index ↑ from 20.8 to 45.6) .
- Metabolite Screening: LC-MS/MS identifies hepatotoxic quinone-imine metabolites; blocking metabolic hotspots (e.g., C7 methylation) reduces toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
